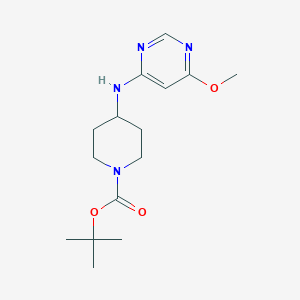

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

CAS No.: 1353955-46-0

Cat. No.: VC6194668

Molecular Formula: C15H24N4O3

Molecular Weight: 308.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353955-46-0 |

|---|---|

| Molecular Formula | C15H24N4O3 |

| Molecular Weight | 308.382 |

| IUPAC Name | tert-butyl 4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18) |

| Standard InChI Key | ATYMEUCGPYKYAR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C<sub>15</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>, with a molecular weight of 308.38 g/mol. Its structure comprises a piperidine ring substituted at the 4-position with an amino group linked to a 6-methoxypyrimidine moiety, while the 1-position hosts a tert-butyl carbamate protecting group. Key structural features include:

-

Piperidine Core: A six-membered saturated ring contributing to conformational flexibility and hydrogen-bonding capacity.

-

6-Methoxypyrimidine: A heteroaromatic system with electron-donating methoxy and nitrogen atoms, enabling π-π stacking and dipole interactions.

-

tert-Butyl Carbamate: A bulky, hydrolytically stable group that enhances solubility in organic solvents and protects the amine during synthetic steps.

Table 1: Structural and Computational Data

The absence of a methyl group on the amino substituent distinguishes this compound from its close analog, tert-butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1353987-31-1), which exhibits a molecular weight of 322.41 g/mol.

Synthetic Methodologies

General Synthesis of Piperidine Carbamates

Piperidine carbamates are typically synthesized via nucleophilic substitution or coupling reactions. A patented method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CN108558792B) employs visible-light photocatalysis using acridine salts and oxidants like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) . While this approach targets a piperazine derivative, it highlights the utility of photoredox catalysis in constructing similar tertiary amine-carbamate architectures.

Key Reaction Steps for Analogous Compounds:

-

Substrate Preparation: 2-Aminopyridine and piperazine-1-tert-butyl carboxylate are dissolved in anhydrous dichloroethane.

-

Photocatalytic Coupling: Irradiation with blue LED light in the presence of TEMPO and an acridine salt catalyst facilitates C–N bond formation.

-

Purification: Column chromatography yields the target compound with >95% purity .

For tert-butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate, a plausible adaptation involves substituting 2-aminopyridine with 4-amino-6-methoxypyrimidine and replacing piperazine with piperidine.

Challenges in Selective Amination

Introducing the amino group at the pyrimidine’s 4-position requires precise control to avoid over-alkylation. Protective group strategies, such as using Boc (tert-butoxycarbonyl) for the piperidine nitrogen, are critical to prevent side reactions.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N–H stretch (~3350 cm<sup>-1</sup>), C=O (carbamate, ~1700 cm<sup>-1</sup>), and C–O–C (methoxy, ~1250 cm<sup>-1</sup>).

-

<sup>1</sup>H NMR: Key signals correspond to tert-butyl protons (1.2 ppm, singlet), piperidine CH<sub>2</sub> groups (1.5–2.5 ppm), and pyrimidine aromatic protons (6.5–8.5 ppm).

Research Gaps and Future Directions

Direct studies on this compound are sparse, necessitating further work to:

-

Optimize its synthesis using photoredox or transition-metal-catalyzed methods.

-

Evaluate its pharmacokinetic and toxicological profiles.

-

Explore crystallographic data to confirm stereoelectronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume